Cas no 1246763-80-3 (2-chloro-5-methyl-1H-pyrimidin-6-one)
2-chloro-5-methyl-1H-pyrimidin-6-one Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-methylpyrimidin-4-ol
- 2-chloro-5-methyl-1H-pyrimidin-6-one
- SY151202
- 2-chloro-5-methyl-3,4-dihydropyrimidin-4-one
- SCHEMBL18791425
- AC8001
- MFCD21789373
- 1246763-80-3
- EN300-126885
- SCHEMBL11498452
- AKOS017626955
- CS-0308669
-
- Inchi: 1S/C5H5ClN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9)
- InChI Key: MFYWDRCFNRGWGU-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C)C(N1)=O
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 41.5
2-chloro-5-methyl-1H-pyrimidin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C370823-10mg |
2-Chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 10mg |
$ 70.00 | 2022-04-28 | ||
| TRC | C370823-50mg |
2-Chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 50mg |
$ 230.00 | 2022-04-28 | ||
| TRC | C370823-100mg |
2-Chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 100mg |
$ 340.00 | 2022-04-28 | ||
| eNovation Chemicals LLC | D777644-5g |
2-Chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95% | 5g |
$1085 | 2024-07-20 | |
| Enamine | EN300-6955379-50mg |
2-chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95.0% | 50mg |
$123.0 | 2023-10-02 | |
| Enamine | EN300-6955379-100mg |
2-chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95.0% | 100mg |
$183.0 | 2023-10-02 | |
| Enamine | EN300-6955379-250mg |
2-chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95.0% | 250mg |
$260.0 | 2023-10-02 | |
| Enamine | EN300-6955379-500mg |
2-chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95.0% | 500mg |
$411.0 | 2023-10-02 | |
| Enamine | EN300-6955379-1000mg |
2-chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95.0% | 1000mg |
$526.0 | 2023-10-02 | |
| Enamine | EN300-6955379-2500mg |
2-chloro-5-methylpyrimidin-4-ol |
1246763-80-3 | 95.0% | 2500mg |
$1066.0 | 2023-10-02 |
2-chloro-5-methyl-1H-pyrimidin-6-one Suppliers
2-chloro-5-methyl-1H-pyrimidin-6-one Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-chloro-5-methyl-1H-pyrimidin-6-one
Professional Introduction to 2-chloro-5-methyl-1H-pyrimidin-6-one (CAS No: 1246763-80-3)
2-chloro-5-methyl-1H-pyrimidin-6-one, identified by its Chemical Abstracts Service (CAS) number 1246763-80-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a structurally versatile scaffold that is widely recognized for its biological activity and pharmacological potential. The presence of both chloro and methyl substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 2-chloro-5-methyl-1H-pyrimidin-6-one consists of a six-membered aromatic ring containing two nitrogen atoms, with a chloro group at the 2-position and a methyl group at the 5-position. The carbonyl group at the 6-position further enhances its utility as a building block in organic synthesis. This arrangement of functional groups allows for diverse chemical transformations, including nucleophilic substitution, condensation reactions, and cyclization processes, which are pivotal in the development of novel therapeutic agents.
In recent years, 2-chloro-5-methyl-1H-pyrimidin-6-one has been extensively studied for its role in the synthesis of pharmacologically active compounds. One of the most notable areas of research involves its application in the development of antiviral and anticancer agents. Pyrimidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. The chloro and methyl substituents in this compound contribute to its binding affinity and specificity, making it an attractive candidate for drug design.
Recent studies have highlighted the compound's potential in inhibiting kinases, which are enzymes involved in cell signaling pathways critical for tumor growth and progression. For instance, modifications of the 2-chloro-5-methyl-1H-pyrimidin-6-one scaffold have led to the discovery of novel inhibitors targeting tyrosine kinases, such as Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing tumor proliferation and angiogenesis.
Moreover, the compound has been explored in the context of developing treatments for viral infections. Pyrimidine-based molecules are natural analogs of nucleic acid components (adenine, guanine, cytosine, thymine), enabling them to interfere with viral replication cycles. Researchers have synthesized derivatives of 2-chloro-5-methyl-1H-pyrimidin-6-one that exhibit inhibitory activity against RNA viruses by competing with natural nucleobases or by inhibiting viral polymerases. Such findings underscore the importance of this compound as a precursor in antiviral drug development.
The synthetic utility of 2-chloro-5-methyl-1H-pyrimidin-6-one extends beyond its biological applications. Its structural features make it a versatile intermediate for constructing more complex heterocyclic systems. For example, it can be used to synthesize pyrimidine-based dyes, ligands for metal coordination complexes, and functional materials for optoelectronic applications. The chloro substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methyl group can be modified through oxidation or reduction processes.
In industrial settings, 2-chloro-5-methyl-1H-pyrimidin-6-one is often employed in multi-step synthetic routes where regioselectivity and yield optimization are crucial. Its stability under various reaction conditions makes it a reliable choice for large-scale production. Additionally, advancements in green chemistry have prompted researchers to explore more sustainable synthetic methodologies for this compound, including catalytic processes that minimize waste generation and energy consumption.
The pharmacokinetic properties of derivatives derived from 2-chloro-5-methyl-1H-pyrimidin-6-one have also been a subject of interest. Researchers are investigating how structural modifications affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. By tailoring substituents such as hydroxyl or amine groups, scientists aim to enhance bioavailability while reducing potential side effects. This approach aligns with current trends in drug discovery toward developing targeted therapies with improved patient outcomes.
Looking ahead, the future prospects of 2-chloro-5-methyl-1H-pyrimidin-6-one in pharmaceutical research appear promising. Emerging technologies such as high-throughput screening (HTS) and computational modeling are accelerating the identification of new derivatives with enhanced therapeutic potential. Furthermore, collaborations between academia and industry are fostering innovation by integrating expertise from multiple disciplines to address complex biological challenges.
In conclusion,2-chloro-5-methyl-1H-pyrimidin-6-one (CAS No: 1246763-80-3) represents a cornerstone compound in medicinal chemistry due to its structural versatility and functional reactivity. Its applications span across antiviral and anticancer drug development, material science, and sustainable synthesis methodologies. As research continues to uncover new possibilities for this compound, it is poised to remain a key player in advancing therapeutic interventions across various diseases.
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